![molecular formula C20H22N4O3 B4725498 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B4725498.png)
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide
Overview
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally related to quinazolines , which are known to interact with various targets in the body.
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound remains to be elucidated.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other quinazoline derivatives, it may potentially affect pathways related to cell proliferation, apoptosis, or signal transduction .
Result of Action
Some quinazoline derivatives have been found to display excellent cytotoxicity towards tested cancer cell lines , suggesting potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with formamide. The resulting quinazolinone is then subjected to further functionalization to introduce the hydroxy and oxo groups.
The next step involves the introduction of the butanamide side chain. This is typically done through an amide coupling reaction, where the quinazolinone derivative is reacted with N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide under appropriate conditions, such as the presence of coupling reagents like EDCI or HATU and a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a hydroxyl derivative.
Scientific Research Applications
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline: A simpler analog with similar core structure but lacking the butanamide side chain.
2-methyl-4-oxoquinazoline: Another analog with a methyl group instead of the hydroxy group.
N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide: A related compound without the quinazolinone core.
Uniqueness
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamide is unique due to its combination of functional groups and structural features. The presence of both the quinazolinone core and the pyridine ring, along with the butanamide side chain, provides a versatile platform for various chemical modifications and applications. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23(14-11-15-7-4-5-12-21-15)18(25)10-6-13-24-19(26)16-8-2-3-9-17(16)22-20(24)27/h2-5,7-9,12H,6,10-11,13-14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFAHNBNDAYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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